2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate
CAS No.:
Cat. No.: VC17938736
Molecular Formula: C17H20N2O8
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H20N2O8 |
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Molecular Weight | 380.3 g/mol |
IUPAC Name | 2,3-dihydroxybutanedioic acid;2-piperidin-3-ylisoindole-1,3-dione |
Standard InChI | InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) |
Standard InChI Key | NLKBDTIEQFGGKV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a salt formed between the chiral base 2-(3R)-3-piperidinyl-1H-isoindole-1,3(2H)-dione and the enantiomerically pure acid D-(-)-tartaric acid (2S,3S-2,3-dihydroxybutanedioic acid). Its molecular formula is C13H14N2O2·C4H6O6, yielding a combined molecular weight of 380.35 g/mol . The tartaric acid counterion ensures enhanced solubility and stability, which are critical for pharmaceutical processing .
Stereochemical Configuration
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The piperidinyl moiety adopts an (R)-configuration at the 3-position, which is essential for its biological activity and interaction with enzymatic targets .
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The tartaric acid component exists in the (2S,3S) configuration, a hallmark of the naturally occurring D-(-)-tartaric acid enantiomer .
Synonyms and Registry Identifiers
Synthesis and Industrial Production
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Linagliptin’s mechanism involves prolonging incretin hormone activity, thereby enhancing insulin secretion. The stereochemical purity of the intermediate ensures the final drug’s efficacy and safety .
Manufacturing Process
Shanghai Pansopharm Technology Co., Ltd., a leading manufacturer since 2015, produces the compound via a multi-step process :
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Piperidine Functionalization: Introduction of the isoindole-dione group to (R)-3-piperidine.
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Salt Formation: Reaction with D-(-)-tartaric acid to improve crystallinity and purification yield.
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Quality Control: Rigorous HPLC and chiral chromatography to verify enantiomeric excess (>99%) .
Physicochemical Properties
Stability and Solubility
Property | Value | Source |
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Storage Temperature | 2–8°C (protect from moisture) | |
Partition Coefficient (LogP) | 1.11 at 20°C | |
Solubility | Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) |
The LogP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for optimal pharmacokinetics .
Applications in Drug Development
Linagliptin Synthesis
The compound’s piperidinyl-phthalimide structure serves as a scaffold for introducing the xanthine core of linagliptin. Key steps include:
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